molecular formula C6H5BrClN B1265746 4-Bromo-3-chloroaniline CAS No. 21402-26-6

4-Bromo-3-chloroaniline

Cat. No. B1265746
CAS RN: 21402-26-6
M. Wt: 206.47 g/mol
InChI Key: QLYHPNUFNZJXOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-3-chloroaniline involves bromination of 3-chloroaniline, leading to the introduction of a bromine atom into the aromatic ring. This process can yield different brominated products depending on the reaction conditions, one of which includes the desired 4-bromo-3-chloroanilinium cation as part of complex compounds involving copper bromides (Willett, 2001). Another approach involves the synthesis of N-(4-alkoxybenzylidene)-4-halogenoanilines, which includes bromo and chloro derivatives, though this method focuses on liquid crystalline properties rather than the direct synthesis of 4-Bromo-3-chloroaniline (Sakagami & Nakamizo, 1980).

Molecular Structure Analysis

The molecular structure of halogenated anilines like 4-Bromo-3-chloroaniline is crucial for understanding their chemical behavior. The positions of the halogen atoms significantly influence the electronic distribution within the molecule, affecting its reactivity and interactions with other substances. The detailed structural analysis of such compounds can be derived from X-ray crystallography studies, providing insights into bond lengths, angles, and overall molecular geometry. For instance, studies on related compounds have revealed that the presence of halogens leads to variations in the electronic structure and steric effects, impacting the molecule's chemical properties and reactivity patterns (Britton, 1997).

Scientific Research Applications

Bromination and Structural Analysis

4-Bromo-3-chloroaniline is a key compound in the bromination process, leading to the formation of various crystalline compounds. Willett (2001) demonstrated this through the creation of novel two-dimensional copper(I) bromide lattices prepared via in-situ redox processes. These compounds, involving brominated anilinium cations, showcase the structural significance and potential applications of 4-Bromo-3-chloroaniline in developing new crystalline structures (Willett, 2001).

Electrochemical Oxidation Studies

The electrochemical behavior of 4-Bromo-3-chloroaniline has been a subject of investigation, particularly in acetonitrile solution. Kádár et al. (2001) explored its electrochemical oxidation and found that specific mechanisms, such as the Bacon–Adams mechanism, are significant in this context. Their research contributes to understanding the electrochemical properties of halogenated anilines, which can be essential for various applications in electrochemistry and material science (Kádár et al., 2001).

Biodegradation and Environmental Impact

An important aspect of 4-Bromo-3-chloroaniline research involves its biodegradation and environmental impact. Vangnai and Petchkroh (2007) examined how certain bacteria can degrade 4-chloroaniline, a related compound, suggesting potential bioremediation applications for 4-Bromo-3-chloroaniline. Understanding the biodegradation pathways can help in developing strategies to mitigate the environmental impact of such chemicals (Vangnai & Petchkroh, 2007).

Adsorption and Removal from Solutions

Research on the adsorption properties of chloroanilines, including compounds related to 4-Bromo-3-chloroaniline, has been conducted by Szczepanik et al. (2014). They investigated the removal of chloroanilines from aqueous solutions using modified halloysite. This study contributes to understanding how 4-Bromo-3-chloroaniline might be adsorbed and removed from environmental samples, which is crucial for water treatment and pollution control (Szczepanik et al., 2014).

Safety And Hazards

4-Bromo-3-chloroaniline is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective equipment, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

properties

IUPAC Name

4-bromo-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHPNUFNZJXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175674
Record name 4-Bromo-3-chloroaniline
Source EPA DSSTox
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloroaniline

CAS RN

21402-26-6
Record name 4-Bromo-3-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21402-26-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloroaniline
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Record name 4-Bromo-3-chloroaniline
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Record name 4-bromo-3-chloroaniline
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Record name 4-BROMO-3-CHLOROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTM4SW4OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-chloro-4-nitrobenzene (1.0 g, 4.23 mmol) in THF (7.24 mL) was added EtOH (7.24 mL) followed by ammonium chloride (0.339 g, 6.34 mmol) in water (7.23 mL, 401 mmol) and iron (0.945 g, 16.92 mmol). The reaction mixture was heated at 60° C. in a sealed tube. After 3.5 hours, the reaction mixture was allowed to cool to room temperature and the heterogeneous mixture filtered through a disposable fritted funnel. The filter cake was washed with EtOAc. The solution was concentrated to half-volume, then diluted with EtOAc (10 mL) and 1 N NaOH (10 mL). Layers were separated. Aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compounds as a tan solid. The crude material was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.24 mL
Type
reactant
Reaction Step One
Name
Quantity
7.24 mL
Type
solvent
Reaction Step One
Quantity
0.339 g
Type
reactant
Reaction Step Two
Name
Quantity
7.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.945 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
55
Citations
IV Gruzdev, MV Filippova, IG Zenkevich… - Russian Journal of …, 2011 - Springer
… taking into account the ortho effect, only 4-bromo3-chloroaniline can be identified. In this molecule substituents at positions 2 and 4 are missing, so this isomer must have a maximum …
Number of citations: 3 link.springer.com
L Li, W Zhu, P Zhang, P Lu, Q Zhang, Z Zhang - Desalination, 2007 - Elsevier
… , bis(2-ethylhexyl) phthalate, 4-bromo3-chloroaniline and other phenol derivatives were … including 2,4-dichloro-benzenamine, 4-bromo-3-chloroaniline and 3,5dimethoxy-acetophenone …
Number of citations: 47 www.sciencedirect.com
L Li, W Zhu, P Zhang, Z Zhang, H Wu, W Han - Chemosphere, 2006 - Elsevier
… GC/MS analysis showed that dibutyl phthalate, bis(2-ethylhexyl) phthalate, 4-bromo-3-chloroaniline, 2-… Some aromatic compounds including 4-bromo-3-chloroaniline and 2,4-dichloro-…
Number of citations: 91 www.sciencedirect.com
L Li, P Zhang, W Zhu, W Han, Z Zhang - Journal of Photochemistry and …, 2005 - Elsevier
… , bis(2-ethylhexyl) phthalate, 4-bromo-3-chloroaniline and other phenol derivatives were … 2,4-dichloro-benzenamine, 4-bromo-3-chloroaniline and 3,5-dimethoxy-acetophenone …
Number of citations: 61 www.sciencedirect.com
NP Buu-Hoi, ND Xuong, VT Suu - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 4-Bromo-3-chloroaniline and 4-bromo-2methylaniline were readily prepared from 3-… After cooling and basification with ammonia, 4-bromo-3-chloroaniline (38 g.), m. p. (from …
Number of citations: 15 pubs.rsc.org
J Rouchaud, M Metsue, M Van Himme, J Gillet… - Soil Biology and …, 1988 - Elsevier
… chlorbromuron in citro into 4-bromo-3-chloroaniline. … of chlorbromuron into 4-bromo-3-chloroaniline, … Binding of 4-bromo-3-chloroaniline to soil is the probable reason for its …
Number of citations: 5 www.sciencedirect.com
J Rouchaud, M Metsue, M VANHIMME… - … van de Faculteit …, 1988 - lirias.kuleuven.be
… 4-Bromo-3-chloroaniline, the soil metabolite of chlorbromuron, was in soil at harvest at the … At harvest, no residue of chlorbromuron nor of 4-bromo-3-chloroaniline was detected in the …
Number of citations: 3 lirias.kuleuven.be
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
R Redamala, A Chakradhar, KC Rajanna… - Asian Journal of …, 2018 - indianjournals.com
Cetyltrimethylammonium bromide (CTAB) micelle has been found its use for efficient and selective bromination reactions with phenols, anilines and acetanilides have been carried out …
Number of citations: 4 www.indianjournals.com
HE Faith, ME Bahler, HJ Florestano - Journal of the American …, 1955 - ACS Publications
A number of disubstituted dichlorobenzophen-ones, dichlorobenzhydrol isomers and derivatives of dichlorobenzhydrol havebeen made and testedin this Laboratory for their …
Number of citations: 21 pubs.acs.org

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